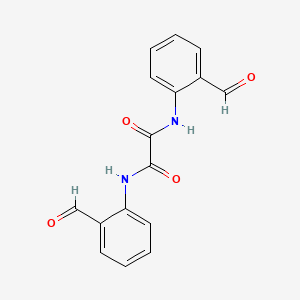
Ethanediamide, N,N'-bis(2-formylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N,N’-bis(2-formylphenyl)- is an organic compound with the molecular formula C16H12N2O4 It is known for its unique structure, which includes two formylphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2-formylphenyl)- typically involves the reaction of ethanediamide with 2-formylphenyl derivatives under controlled conditions. One common method includes the use of a condensation reaction where ethanediamide reacts with 2-formylphenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethanediamide, N,N’-bis(2-formylphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(2-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethanediamide, N,N’-bis(2-formylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(2-formylphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets through its formyl groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di([1,1’-biphenyl]-2-yl)ethanediamide
- N,N’-Bis(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(2-formylphenyl)- is unique due to the presence of formyl groups, which impart distinct reactivity and potential biological activity
Properties
CAS No. |
740-54-5 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N,N'-bis(2-formylphenyl)oxamide |
InChI |
InChI=1S/C16H12N2O4/c19-9-11-5-1-3-7-13(11)17-15(21)16(22)18-14-8-4-2-6-12(14)10-20/h1-10H,(H,17,21)(H,18,22) |
InChI Key |
UINKSCOUXPTFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)C(=O)NC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















